An In-depth Technical Guide to the Mechanism of Action of NO-711 on GAT-1 Transporters
An In-depth Technical Guide to the Mechanism of Action of NO-711 on GAT-1 Transporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NO-711, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This document details the molecular interactions, kinetic properties, and experimental methodologies used to characterize this crucial tool in neuroscience research.
Core Mechanism of Action
NO-711 acts as a competitive inhibitor of the GAT-1 transporter.[1] GAT-1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, responsible for the reuptake of GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[2][3][4] This process is crucial for terminating GABAergic neurotransmission and maintaining low extracellular GABA levels. The transport of GABA is coupled to the co-transport of two sodium ions (Na+) and one chloride ion (Cl-), making it an electrogenic process.[3][5]
NO-711 binds to the same site on the GAT-1 transporter as GABA, directly competing with the endogenous neurotransmitter.[1] This inhibition of GABA uptake leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[2] This potentiation of inhibitory neurotransmission is the basis for the anticonvulsant and cognition-enhancing effects of NO-711 observed in vivo.[6][7]
Quantitative Data on NO-711 Activity
The potency and selectivity of NO-711 have been quantified across various experimental systems. The following tables summarize the key inhibitory constants and kinetic parameters.
Table 1: Inhibitory Potency (IC50) of NO-711 on GAT Subtypes
| Transporter Subtype | Species | IC50 (µM) | Reference |
| GAT-1 | Human | 0.04 | [6][7] |
| GAT-1 | Rat | 0.38 | [7] |
| GAT-2 | Rat | 171 | [6][7] |
| GAT-3 | Human | 1700 | [6][7] |
| GAT-3 | Rat | 349 | [7] |
| BGT-1 | Human | 622 | [6][7] |
Table 2: Kinetic Parameters of NO-711 Inhibition
| Parameter | Value | Experimental System | Reference |
| Ki | 95 nM | GAT-1 expressed in Xenopus laevis oocytes | [8] |
| Inhibition Type | Competitive | GAT-1 expressed in Xenopus laevis oocytes | [8] |
Experimental Protocols
The characterization of NO-711's mechanism of action relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
[³H]GABA Uptake Assay in Synaptosomes or Transfected Cell Lines
This assay directly measures the inhibition of GABA transport into cells or isolated nerve terminals.
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Materials:
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Synaptosomes prepared from rat brain tissue or cell lines (e.g., HEK293, MDCK-II) transiently or stably expressing the GAT-1 transporter.[9][10]
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[³H]GABA (radiolabeled gamma-aminobutyric acid)
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NO-711 hydrochloride
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Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
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Scintillation fluid and microtiter plates with scintillant-embedded wells.[11]
-
-
Procedure:
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Preparation: Synaptosomes or cells are prepared and resuspended in the assay buffer.
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Incubation: The cell/synaptosome suspension is pre-incubated with various concentrations of NO-711 or vehicle control for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: [³H]GABA is added to the mixture to initiate the uptake reaction.
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Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA. Alternatively, for homogeneous assays, the signal is read directly from scintillant-embedded plates.[11]
-
Quantification: The amount of [³H]GABA taken up by the cells/synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition of [³H]GABA uptake against the concentration of NO-711 and fitting the data to a sigmoidal dose-response curve.
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Electrophysiological Recording in Xenopus laevis Oocytes
This technique measures the electrogenic nature of GAT-1 transport and its inhibition by NO-711.
-
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the GAT-1 transporter
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Two-electrode voltage-clamp setup
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Perfusion system
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
GABA and NO-711 solutions
-
-
Procedure:
-
Expression: Oocytes are injected with GAT-1 cRNA and incubated for 2-5 days to allow for protein expression on the cell membrane.
-
Voltage Clamp: An oocyte is placed in the recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a specific value (e.g., -60 mV).
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GABA Application: GABA is applied to the oocyte via the perfusion system, which elicits an inward current due to the co-transport of Na⁺ and Cl⁻ ions with GABA.
-
NO-711 Application: After establishing a stable GABA-evoked current, NO-711 is co-applied with GABA. The reduction in the inward current indicates the inhibition of GAT-1 transport.
-
Data Analysis: The inhibitory effect of NO-711 is quantified by measuring the percentage of reduction in the GABA-evoked current. Kinetic parameters such as the inhibition constant (Ki) can be determined by applying different concentrations of GABA and NO-711 and analyzing the data using models of competitive inhibition.[8]
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Visualizations of Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of NO-711, the following diagrams illustrate the GAT-1 transport cycle, the competitive inhibition by NO-711, and a typical experimental workflow.
Caption: GAT-1 Transport Cycle Diagram
Caption: Competitive Inhibition of GAT-1 by NO-711
References
- 1. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. NNC 711, GAT-1 inhibitor (CAS 145645-62-1) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Experimental and Bioinformatic Insights into the Effects of Epileptogenic Variants on the Function and Trafficking of the GABA Transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
